Dimethyl cis-stilbene-4,4'-dicarboxylate

概要

説明

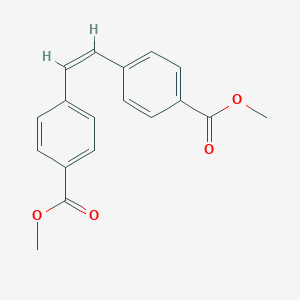

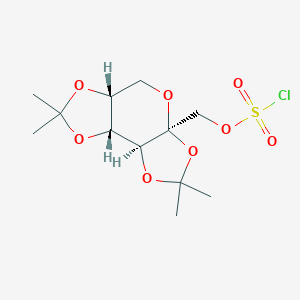

Dimethyl cis-stilbene-4,4’-dicarboxylate is a chemical compound with the molecular formula C18H16O4 . It is useful as an organic linker due to the presence of two carboxylic groups, which form bridges between metallic centers .

Synthesis Analysis

The synthesis of Dimethyl cis-stilbene-4,4’-dicarboxylate involves the addition of DMF and methyl 4-formylbenzoate to the product solution at a temperature of 25° to 28° C. Sodium methoxide is added to the solution while maintaining the temperature at 25° to 35° C.Molecular Structure Analysis

The molecular structure of Dimethyl cis-stilbene-4,4’-dicarboxylate contains a total of 39 bonds; 23 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 esters (aromatic) .Physical And Chemical Properties Analysis

Dimethyl cis-stilbene-4,4’-dicarboxylate is a solid substance that appears white to pale yellow in color . It has a molecular weight of 296.322 g/mol . The melting point ranges from 112°C to 114°C .科学的研究の応用

Metal–Organic Frameworks (MOFs)

Dimethyl cis-stilbene-4,4’-dicarboxylate is utilized in the synthesis of MOFs. These frameworks are highly valued for their diverse structural portfolio and the ability to fine-tune their physical and chemical properties by adjusting the metal–ligand combination. The use of cis-stilbene derivatives like Dimethyl cis-stilbene-4,4’-dicarboxylate can lead to the creation of frameworks with new physical properties and topologies without altering the chemical composition .

Biologically Active Compounds

This compound is part of the stilbene derivatives group, known for their biological activity. Research into stilbene derivatives has revealed their potential as antimicrobial, antifungal, and anticancer agents. Dimethyl cis-stilbene-4,4’-dicarboxylate could be synthesized for use in medical research, particularly in the development of new treatments and drugs .

Analytical Chemistry

In the field of analytical chemistry, Dimethyl cis-stilbene-4,4’-dicarboxylate can be used as a standard or reagent. Its well-defined structure and properties make it suitable for qualitative and quantitative analysis, helping to develop optimal conditions for the analysis of stilbene derivatives .

Safety and Hazards

The product contains no substances which at their given concentration are considered to be hazardous to health . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

作用機序

Mode of Action

It’s known that the compound exhibits ligand-based luminescence, emitting in the blue region of the electromagnetic spectrum . This suggests that it may interact with its targets through π–π* transitions in its highly conjugated structure .

Biochemical Pathways

The compound’s luminescent properties suggest it may influence pathways involving light-sensitive reactions or signaling .

Result of Action

Its luminescent properties suggest potential applications in imaging or detection .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Dimethyl cis-stilbene-4,4’-dicarboxylate . For instance, adequate ventilation is recommended during handling to avoid dust formation and inhalation . The compound should be stored in a dry, cool, and well-ventilated place to maintain its stability .

特性

IUPAC Name |

methyl 4-[(Z)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOODVYOWCWQPMV-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl cis-stilbene-4,4'-dicarboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha](/img/structure/B127817.png)

![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)

![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)

![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)